molecular formula C33H32N2O3 B1251535 n-Benzylnaltrindole

n-Benzylnaltrindole

Cat. No.: B1251535
M. Wt: 504.6 g/mol
InChI Key: PSPANKCQVWSVHM-OUDZLNJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Benzylnaltrindole hydrochloride (CAS: 1206487-81-1) is a potent and δ-selective opioid receptor (DOR) antagonist widely used in pharmacological research to study pain modulation, addiction, and opioid receptor signaling pathways. It is structurally derived from naltrindole, with a benzyl substitution enhancing its selectivity for the δ-opioid receptor over μ- or κ-opioid receptors . Available through suppliers like Santa Cruz Biotechnology and Tocris, it is commonly utilized in in vitro and in vivo studies to block DOR activity (e.g., in neuronal cultures or animal models of analgesia) .

Properties

Molecular Formula

C33H32N2O3

Molecular Weight

504.6 g/mol

IUPAC Name

(1S,2S,13R,21R)-11-benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol

InChI

InChI=1S/C33H32N2O3/c36-26-13-12-22-16-27-33(37)17-24-23-8-4-5-9-25(23)35(19-20-6-2-1-3-7-20)29(24)31-32(33,28(22)30(26)38-31)14-15-34(27)18-21-10-11-21/h1-9,12-13,21,27,31,36-37H,10-11,14-19H2/t27-,31+,32+,33-/m1/s1

InChI Key

PSPANKCQVWSVHM-OUDZLNJNSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9

Synonyms

N-(benzyl)naltrindole
N-benzylnaltrindole
N-BNTI

Origin of Product

United States

Preparation Methods

The synthesis of N-Benzylnaltrindole involves several steps, starting with the preparation of the core structure, followed by the introduction of the benzyl group. The synthetic route typically involves:

Chemical Reactions Analysis

N-Benzylnaltrindole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzylnaltrindole has several scientific research applications:

Comparison with Similar Compounds

Pharmacological Profile and Receptor Selectivity

Compound Target Receptor Selectivity Primary Application
This compound δ-opioid receptor (DOR) High δ-selectivity Inhibition of DOR-mediated signaling
SB 612111 hydrochloride NOP (KOR-3) receptor Selective NOP antagonist Study of nociceptin/orphanin FQ pathways
Met-Enkephalin μ-/δ-opioid receptors Endogenous agonist Pain modulation and receptor activation

Key Observations :

  • This compound is distinguished by its δ-opioid receptor antagonism, making it critical for isolating DOR-specific effects in complex systems. In contrast, SB 612111 targets the NOP receptor, which is involved in stress and anxiety responses, highlighting divergent research applications .
  • Met-Enkephalin, an endogenous opioid peptide, activates μ- and δ-receptors, serving as a functional counterpart to synthetic antagonists like this compound .

Structural and Commercial Comparison

Compound CAS Number Supplier Price (1 mg)
This compound 1206487-81-1 Santa Cruz Biotechnology $40.00
SB 612111 hydrochloride 371980-98-2 (base) Santa Cruz Biotechnology $125.00 (5 mg)
Met-Enkephalin 58569-55-4 Santa Cruz Biotechnology $124.00 (25 mg)

Key Observations :

  • This compound is competitively priced for small-scale studies, whereas SB 612111 is more costly per milligram, reflecting its niche application in NOP receptor research.
  • Availability through global suppliers like Tocris (product codes 0754/10 and 0754/50) ensures accessibility for researchers .

Research Implications

  • This compound is indispensable in dissecting DOR-specific mechanisms, such as its role in neuroprotection or chronic pain .
  • Unlike endogenous agonists (e.g., Met-Enkephalin), synthetic antagonists like this compound allow precise control over receptor blockade, enabling mechanistic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.